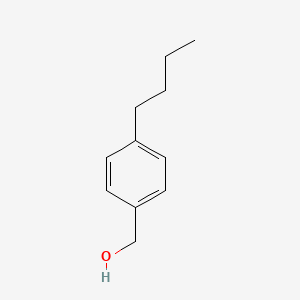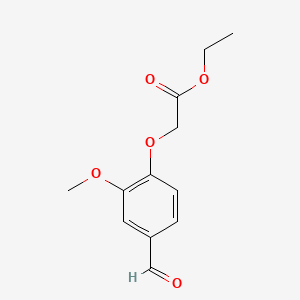
Ethyl (4-formyl-2-methoxyphenoxy)acetate
Vue d'ensemble
Description
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a chemical compound with the molecular formula C12H14O5 . It has a molecular weight of 238.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl (4-formyl-2-methoxyphenoxy)acetate is 1S/C12H14O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-7H,3,8H2,1-2H3 .
Physical And Chemical Properties Analysis
Ethyl (4-formyl-2-methoxyphenoxy)acetate has a boiling point of 358.3±27.0 °C at 760 mmHg and a melting point of 94 °C . It has a density of 1.2±0.1 g/cm3 . The compound has 5 hydrogen bond acceptors and 0 hydrogen bond donors .
Applications De Recherche Scientifique
Anti-mycobacterial Activities
Ethyl (4-formyl-2-methoxyphenoxy)acetate derivatives have been explored for their anti-mycobacterial activities, particularly against Mycobacterium tuberculosis. This research has involved synthesizing phenoxy acetic acid derivatives and evaluating their effectiveness against this pathogen (Yar, Siddiqui, & Ali, 2006). Similarly, Shaharyar, Siddiqui, and Ali (2006) conducted research in this area, providing further insights into the potential of these compounds in treating tuberculosis (Shaharyar, Siddiqui, & Ali, 2006).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of 1,3,4-thiadiazole derivatives of ethyl (4-formyl-2-methoxyphenoxy)acetate. These compounds have shown significant activity against various microbial strains, indicating their potential as antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Chemical Structure Analysis
There's also research focused on the structural analysis of ethyl (4-formyl-2-methoxyphenoxy)acetate-related compounds. For example, Liu and Gao (2012) synthesized a related compound and analyzed its structure, contributing to a better understanding of its chemical properties (Liu & Gao, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(4-formyl-2-methoxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYWLZTVBMJCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359527 | |
| Record name | Ethyl (4-formyl-2-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-formyl-2-methoxyphenoxy)acetate | |
CAS RN |
51264-70-1 | |
| Record name | Acetic acid, 2-(4-formyl-2-methoxyphenoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (4-formyl-2-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

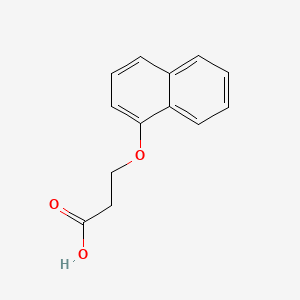
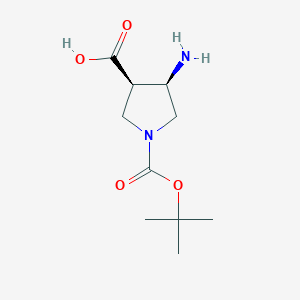
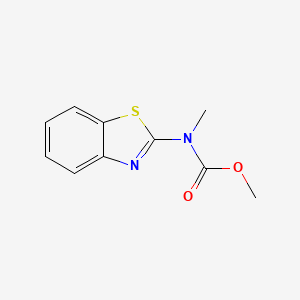
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole](/img/structure/B1594356.png)
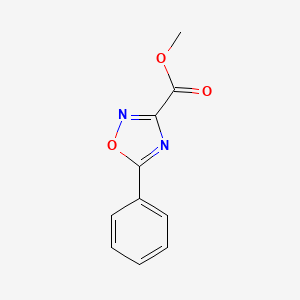
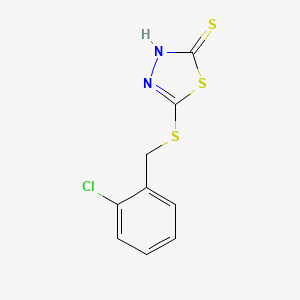
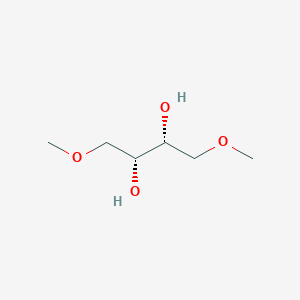

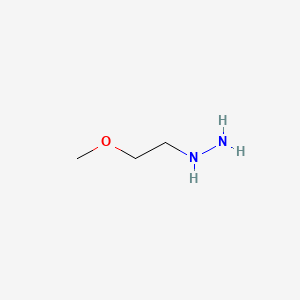
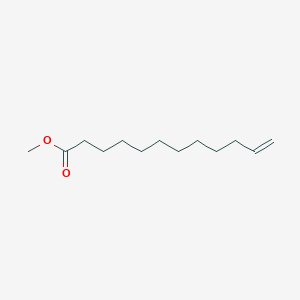
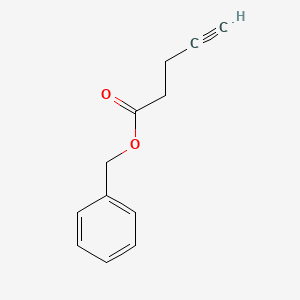
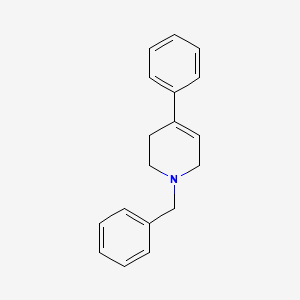
![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)
